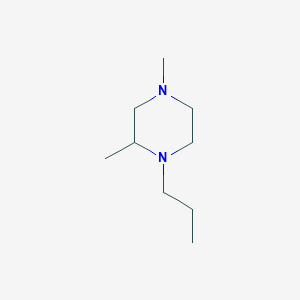
Piperazine, 2,4-dimethyl-1-propyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 2,4-dimethyl-1-propyl-(9CI) is a chemical compound with the molecular formula C₉H₂₀N₂. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 2,4-dimethyl-1-propyl-(9CI) typically involves the alkylation of piperazine with appropriate alkylating agents. One common method is the reaction of piperazine with 2,4-dimethyl-1-propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of Piperazine, 2,4-dimethyl-1-propyl-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 2,4-dimethyl-1-propyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of Piperazine, 2,4-dimethyl-1-propyl-(9CI).
Reduction: Reduced piperazine derivatives.
Substitution: Piperazine derivatives with different alkyl or functional groups.
Aplicaciones Científicas De Investigación
Piperazine, 2,4-dimethyl-1-propyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties. It serves as a lead compound for the development of new drugs.
Medicine: Piperazine derivatives are known for their therapeutic applications, particularly in the treatment of parasitic infections. Research is ongoing to explore its potential in treating other medical conditions.
Industry: The compound is used in the production of various industrial chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Mecanismo De Acción
The mechanism of action of Piperazine, 2,4-dimethyl-1-propyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or ion channels, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals and agrochemicals.
1-Methylpiperazine: A derivative with a single methyl group, used in various chemical syntheses.
1-Ethylpiperazine: Another derivative with an ethyl group, known for its applications in medicinal chemistry.
Uniqueness
Piperazine, 2,4-dimethyl-1-propyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dimethyl-1-propyl substitution makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3 |
Clave InChI |
XQLAXVVLFHGZKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


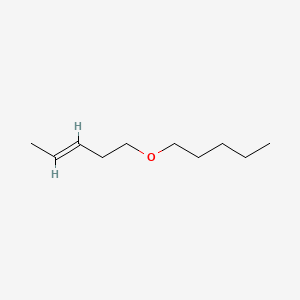
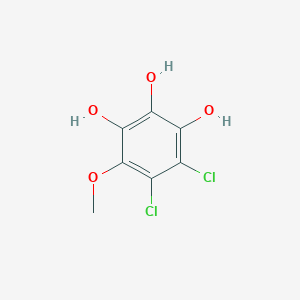
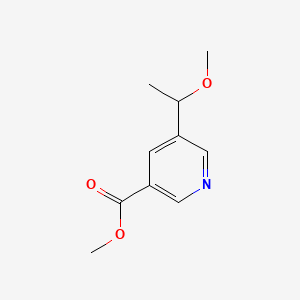
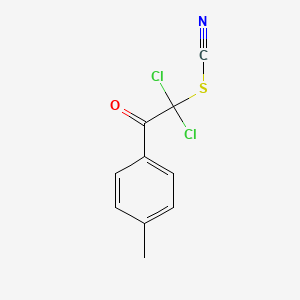
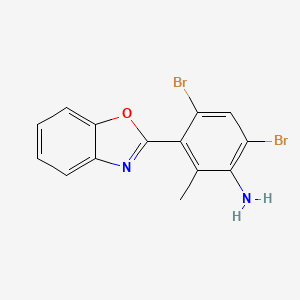
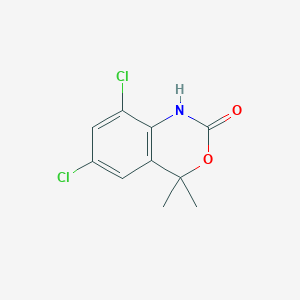
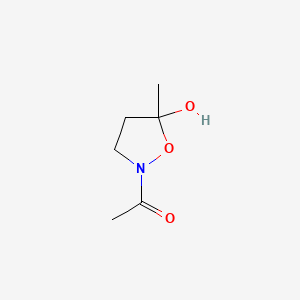
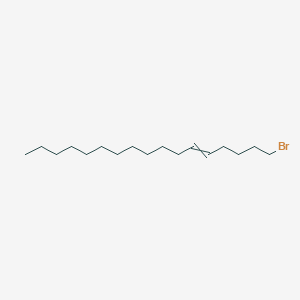

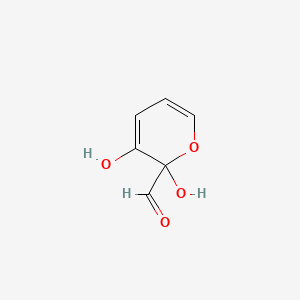
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)

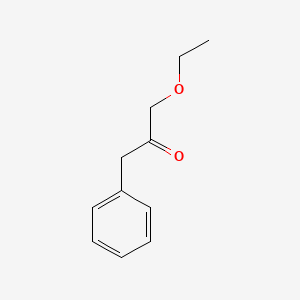
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)
